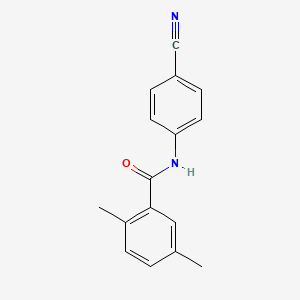![molecular formula C16H17NO5S B5819938 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2001 by researchers at NPS Pharmaceuticals. Since then, NPS-2143 has been extensively studied for its potential applications in scientific research.
作用機序
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine works by selectively blocking the activity of the CaSR, which is a G protein-coupled receptor that is involved in the regulation of calcium and phosphate homeostasis. By inhibiting the CaSR, N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can modulate the release of parathyroid hormone (PTH) and the absorption of calcium and phosphate in the kidneys and intestines.
Biochemical and Physiological Effects
Studies have shown that N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can have a variety of biochemical and physiological effects, including the inhibition of bone resorption and the reduction of blood pressure. It has also been shown to decrease the proliferation and migration of cancer cells, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of using N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in lab experiments is its selectivity for the CaSR, which allows researchers to specifically target this receptor without affecting other signaling pathways. However, one limitation is that N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can be difficult to dissolve in water, which can make it challenging to administer in certain experiments.
将来の方向性
There are several potential future directions for research on N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine. One area of interest is the development of more potent and selective CaSR antagonists that could have even greater therapeutic potential. Another direction is the investigation of the role of the CaSR in other physiological processes, such as immune function and glucose metabolism. Additionally, more research is needed to fully understand the safety and efficacy of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in humans, particularly in the context of treating diseases such as osteoporosis and hypertension.
In conclusion, N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, or N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, is a selective calcium-sensing receptor antagonist that has potential applications in scientific research. Its mechanism of action involves the inhibition of the CaSR, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in lab experiments, there are also several potential future directions for research on this compound.
合成法
The synthesis of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine involves the reaction of N-phenylglycine with 2-methoxy-5-methylbenzenesulfonyl chloride. The resulting product is a white crystalline powder with a molecular weight of 393.47 g/mol.
科学的研究の応用
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine has been used in a variety of scientific research studies, including investigations into the role of the CaSR in bone metabolism, cardiovascular function, and cancer. It has also been studied for its potential therapeutic applications in the treatment of osteoporosis, hypertension, and hyperparathyroidism.
特性
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-8-9-14(22-2)15(10-12)23(20,21)17(11-16(18)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLBGCAZTOZVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)



![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)


![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)




![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)